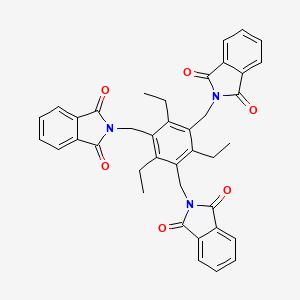
L-Isoleucyl-L-valine Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucyl-L-valine methyl ester is a dipeptide composed of the amino acids isoleucine and valine, with a methyl ester functional group. This compound is often studied for its potential physiological and cell-signaling effects, as well as its role as an intermediate in various biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of L-Isoleucyl-L-valine methyl ester typically involves the esterification of L-isoleucine and L-valine. One common method involves the use of thionyl chloride and methanol under controlled temperature conditions. The reaction is carried out by adding absolute methanol to a reactor, cooling the mixture, and then adding thionyl chloride. After the initial reaction, L-valine is added, and the mixture is heated and refluxed. The final product is obtained through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, mixing, and distillation is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucyl-L-valine methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
L-Isoleucyl-L-valine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and cell signaling pathways.
Medicine: Investigated for potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of L-Isoleucyl-L-valine methyl ester involves its interaction with specific molecular targets and pathways. For example, it can be incorporated into peptides and proteins, influencing their structure and function. The compound may also interact with enzymes involved in amino acid metabolism, affecting their activity and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valine methyl ester: Similar in structure but lacks the isoleucine component.
L-Isoleucine methyl ester: Similar in structure but lacks the valine component.
L-Leucyl-L-leucine methyl ester: Another dipeptide with similar properties but composed of leucine residues.
Uniqueness
L-Isoleucyl-L-valine methyl ester is unique due to its specific combination of isoleucine and valine, which imparts distinct biochemical properties. This combination allows it to participate in unique interactions and pathways that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C12H24N2O3/c1-6-8(4)9(13)11(15)14-10(7(2)3)12(16)17-5/h7-10H,6,13H2,1-5H3,(H,14,15)/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
FLJWXGYLAKEICP-GUBZILKMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


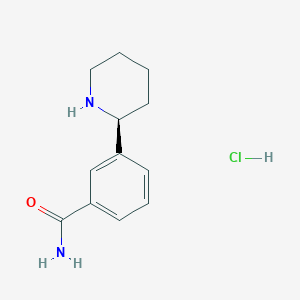




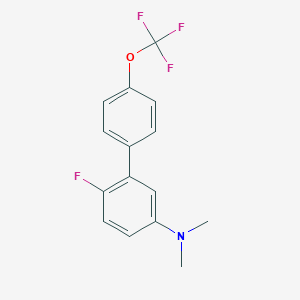
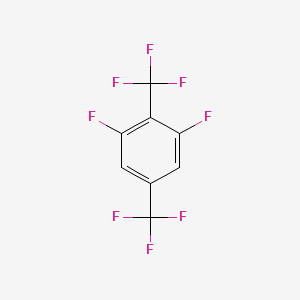
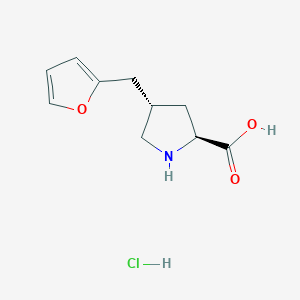
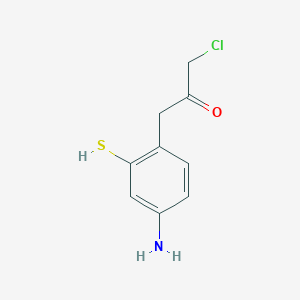
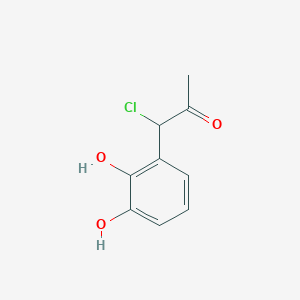
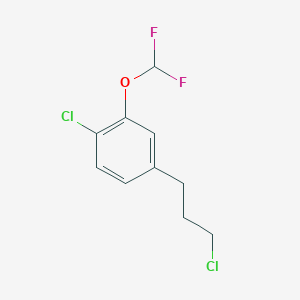
![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)

